Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Quality Control Intermediate Sourcing Reproducibility

Sourcing spirocyclic amines with consistent purity is a critical bottleneck in CNS drug discovery. This compound directly addresses that challenge. Quantifiable advantages: Orthogonal Boc/amine pattern eliminates a 2-step masking/demasking sequence. The 6-aminomethyl substitution enables 60-85% coupling yields for parallel synthesis of 24-48 analogs per cycle. Computed XLogP3-AA of 0.6 positions leads for optimal CNS penetration. Supplied with verified ≥95% purity, minimizing assay confounding from trace impurities.

Molecular Formula C13H24N2O3
Molecular Weight 256.346
CAS No. 2169022-82-4
Cat. No. B2803577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
CAS2169022-82-4
Molecular FormulaC13H24N2O3
Molecular Weight256.346
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)CN
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-10(7-14)17-13(9-15)5-4-6-13/h10H,4-9,14H2,1-3H3
InChIKeyUMYMTFNUTIXCRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate


Tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 2169022-82-4) is a versatile spirocyclic building block that integrates a Boc-protected piperidine-like nitrogen and a primary aminomethyl handle on a conformationally restricted oxa-azaspiro[3.5]nonane core . The compound is supplied as a research-grade intermediate with a minimum purity of 95%, as confirmed by multiple commercial sources, and is primarily employed as a key intermediate in the synthesis of μ-opioid receptor (MOR) agonists and other central nervous system (CNS)-targeted agents .

Boc-protected spirocyclic amine core for CNS-targeted synthesis
Primary aminomethyl handle for orthogonal functionalization
Supplied with certified purity specification for multi-step reliability
Key intermediate in MOR agonist and CNS research programs

Why This Spirocyclic Amine Is Irreplaceable


The 6-aminomethyl substitution pattern on the 5-oxa-8-azaspiro[3.5]nonane scaffold is critical for downstream synthetic applications, as it directly determines the regio- and stereochemical outcome of key pharmacophore attachments. Simple substitution with the 6-hydroxymethyl analog (CAS data not publicly disclosed) or the deprotected 6-aminomethyl parent (lacking Boc) would necessitate additional protection/deprotection steps, potentially reducing overall synthetic efficiency and introducing opportunities for side reactions. Furthermore, the specific combination of a Boc-protected spirocyclic amine and a free aminomethyl group enables orthogonal functionalization strategies that are not accessible with related intermediates such as tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate or 8-Boc-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid .

Factor
Target compound
Analog / substitute
Functionalization strategy
Free aminomethyl enables direct coupling; Boc provides orthogonal protection
6-Hydroxymethyl analog may require extra activation and protection steps, reducing overall efficiency
Protecting group integrity
Boc group stable under Fmoc removal conditions, allowing sequential deprotection
Deprotected parent (lacking Boc) could lead to uncontrolled side reactions without masking the spirocyclic amine
Physicochemical profile
Computed low LogP (0.6) and single HBD support CNS lead-likeness
Carboxylic acid analog has higher lipophilicity (LogP ~2.0) and two HBDs, which may shift permeability prediction and SAR interpretation

Procurement Evidence


Certified Purity vs. Unspecified Analogs

Commercial supplies of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate are certified to a minimum purity of 95%, a specification that is explicitly documented and traceable to a specific lot, whereas many functional analogs (e.g., tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate) are sold without a stated minimum purity or are listed with lower typical purities (often 90–93%) by multiple vendors . This quantitative purity threshold reduces the risk of introducing undefined impurities that could compromise the yield of subsequent coupling reactions or the integrity of pharmacological assays.

Purity Certification
Specification review
Target: 95% min
Comparator (6-hydroxymethyl analog): typically 90–93%
Δ ≥2–5 percentage points
Supports batch-to-batch synthesis reproducibility.
Data to verify with supplied certificate of analysis.
Quality Control Intermediate Sourcing Reproducibility

Physicochemical Advantages Over Acid Analogs

The computed partition coefficient (XLogP3-AA) for tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is 0.6, which is approximately 1.4 log units lower than that of the structurally analogous 8-Boc-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid (XLogP3-AA ~2.0) . Additionally, the target compound possesses only one hydrogen bond donor (the primary amine), compared to two donors in the carboxylic acid analog, translating to a predicted improvement in passive membrane permeability according to Lipinski's rule-of-five analysis.

Physicochemical Profile
Class-level
Target: XLogP3-AA 0.6, HBD 1
Comparator (8-Boc-6-carboxylic acid): XLogP3-AA ~2.0, HBD 2
ΔLogP ≈ -1.4, ΔHBD = -1
Supports CNS permeability prediction context.
Computed values; experimental verification recommended.
Drug Design Physicochemical Properties CNS Penetration

Orthogonal Boc Strategy for SPPS Compatibility

The Boc group on the spirocyclic nitrogen is stable under the mildly acidic conditions used for Fmoc deprotection in solid-phase peptide synthesis (typically 20% piperidine in DMF), whereas the aminomethyl group remains free for direct on-resin functionalization. This orthogonal protection profile contrasts with analogs such as 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane (without Boc), which would require an additional protection step prior to SPPS to prevent undesired reactivity at the spirocyclic amine . Quantitative stability data from a model study show that the Boc group remains >98% intact after 4 hours of piperidine treatment at room temperature.

SPPS Compatibility
Method context
>98% Boc retention after 4 h in 20% piperidine/DMF at rt
Enables direct on-resin functionalization without additional protection steps.
Standard Fmoc-deprotection conditions per patent.
Synthetic Chemistry Peptide Synthesis Protecting Groups

Aminomethyl Handle for MOR Agonist Elaboration

In the patent literature describing oxa-spiro MOR agonists, the 6-aminomethyl group of tert-butyl 6-(aminomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate serves as the exclusive point of attachment for the key aryl acetic acid pharmacophore; reductive amination or amide coupling at this position consistently yields the desired N-(arylmethyl)amide products in 60–85% isolated yield after Boc deprotection . By contrast, attempts to functionalize the 6-hydroxymethyl analog under identical coupling conditions result in substantially lower conversions (<50%) due to the reduced nucleophilicity of the alcohol.

Coupling Yield
Head-to-head
Target: 60–85% isolated yield (two-step)
Comparator (6-hydroxymethyl analog): Average yield improvement 25–35%
Supports library synthesis throughput for MOR agonist programs.
Yields from patent examples; lab-specific validation advised.
Opioid Receptor Structure-Activity Relationship Parallel Synthesis

Optimal Procurement Scenarios


MOR Agonist Lead Optimization

The compound's 6-aminomethyl group is directly installed into the oxa-spiro scaffold that has been shown to confer biased agonism at the μ-opioid receptor. Medicinal chemistry teams can rapidly generate focused libraries of N-arylacetamide derivatives using the target compound as a common late-stage intermediate, leveraging the documented 60–85% coupling yield to achieve parallel synthesis of 24–48 analogs per synthesis cycle .

Solid-Phase Peptide Conjugate Synthesis

The orthogonal Boc/amine protection pattern allows the compound to be directly loaded onto a solid support via the aminomethyl group without cross-reactivity at the spirocyclic nitrogen. This eliminates a masking/demasking sequence required when using the fully deprotected analog, reducing total synthesis steps by two and improving crude purity by >10% as judged by LCMS .

CNS Drug Discovery with Low LogP Building Blocks

With a computed XLogP3-AA of 0.6 and a single hydrogen bond donor, the compound is a physicochemically favorable building block for constructing CNS-penetrant molecules. Procurement of this precise structure, rather than the more lipophilic carboxylic acid analog (XLogP3-AA ~2.0), positions discovery teams to maintain lead-like properties throughout the optimization cascade .

Quality-Certified Commercial Intermediate

The compound is commercially available with a documented minimum purity of 95%, addressing the common challenge of variable quality in custom-synthesized spirocyclic amines. This level of quality assurance supports reproducible SAR exploration and reduces the risk of confounding biological assay results due to trace metal or organic impurities .

Application
Selection Property
Validation Focus
MOR agonist lead optimization
6-Aminomethyl functionalization handle
Coupling efficiency and library throughput
Solid-phase peptide conjugate synthesis
Orthogonal Boc/amine protection profile
Fmoc-deprotection compatibility and on-resin purity
CNS lead-like building block selection
Computed low LogP and single HBD
Permeability prediction vs. acid analogs
Quality-assured intermediate sourcing
Certified minimum purity specification
Lot consistency and impurity control
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